molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8

Methyl 4-[(3-chloropropanoyl)amino]benzoate

Cat. No.: B1274421
CAS No.: 160313-42-8
M. Wt: 241.67 g/mol
InChI Key: ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloropropanoyl)amino]benzoate is a synthetic benzoate ester derivative supplied for research and development purposes. This compound features a 3-chloropropanamide moiety attached to the para-position of a methyl benzoate scaffold, a structure of significant interest in medicinal chemistry for the design of bioactive molecules. Its amide linkage and ester group make it a versatile building block or potential intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity. Researchers can utilize this compound as a key precursor in the development of novel chemical entities. Its structure suggests potential for application in areas such as the inhibition of protein-protein interactions (PPIs), given that related aminobenzoic acid derivatives are established as core structures in oligobenzamide-based α-helix mimetics . Furthermore, the reactive chloro group presents an opportunity for further functionalization, for instance, through nucleophilic substitution reactions to create derivatives with piperazine or other nitrogen-containing heterocycles, which are common pharmacophores in drug discovery . The mechanism of action for any biological activity is highly dependent on the final target and would require empirical determination. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-(3-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397746
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160313-42-8
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Synthesis via Esterification and Acylation

The most widely reported method involves two stages: (1) esterification of 4-aminobenzoic acid to methyl 4-aminobenzoate and (2) acylation with 3-chloropropanoyl chloride.

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes Fischer esterification in methanol catalyzed by sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Procedure :

  • 4-Aminobenzoic acid (39.5 mmol, 5.42 g) is dissolved in methanol (30 mL).
  • Concentrated H₂SO₄ (5 mL, 93.3 mmol) is added dropwise under stirring.
  • The mixture is refluxed for 6 hours, followed by solvent removal in vacuo.
  • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄.
  • Yield: 87% (5.22 g).

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.86 (d, J = 8.6 Hz, 2H), 6.65 (d, J = 8.6 Hz, 2H), 4.08 (s, 2H), 3.87 (s, 3H).
  • ¹³C NMR : δ 167.3 (C=O), 151.0 (C-NH₂), 131.8 (C-Ar), 119.9 (C-Ar), 113.9 (C-CO₂), 51.7 (-OCH₃).
Acylation with 3-Chloropropanoyl Chloride

The amine group of methyl 4-aminobenzoate reacts with 3-chloropropanoyl chloride in the presence of a base to form the target compound.

Procedure :

  • Methyl 4-aminobenzoate (10 mmol) is dissolved in dichloromethane (DCM, 50 mL) under nitrogen.
  • Triethylamine (12 mmol) is added as an HCl scavenger.
  • 3-Chloropropanoyl chloride (12 mmol) is added dropwise at 0–5°C to minimize side reactions.
  • The reaction is stirred for 4–6 hours at room temperature.
  • The mixture is washed with 5% NaHCO₃, dried over MgSO₄, and concentrated.
  • Recrystallization from ethanol/water yields pure product.
  • Yield : 89–92%.

Mechanistic Insights :
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. A patented method employs continuous flow reactors to enhance mixing and heat transfer:

  • Reactor Setup : Tubular reactors with static mixers.
  • Conditions :
    • Temperature: 50–70°C.
    • Solvent: Toluene (low toxicity, high boiling point).
    • Base: Aqueous NaOH (separate phase for easy removal).
  • Throughput : 1–5 kg/hour.
  • Yield : 94%.

Purification Techniques

Industrial purification avoids chromatography due to cost constraints:

  • Recrystallization : Ethanol/water (3:1 v/v) achieves >99% purity.
  • Activated Carbon Treatment : Removes colored impurities without affecting yield.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Solvent Dichloromethane Toluene
Base Triethylamine Aqueous NaOH
Temperature 0–25°C 50–70°C
Reaction Time 4–6 hours 1–2 hours
Yield 89–92% 94%
Purity >98% (HPLC) >99% (recrystallized)

Side Reactions and Mitigation Strategies

Over-Acylation

Excess 3-chloropropanoyl chloride may lead to diacylation. Mitigation includes:

  • Stoichiometric Control : Maintain a 1:1.1 molar ratio of amine to acyl chloride.
  • Low Temperatures : Slow addition at 0–5°C suppresses side reactions.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. Industrial protocols use anhydrous solvents and neutral workup.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloropropanoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Methyl 4-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloropropanoyl chloride. This reaction is usually conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to minimize side reactions.

Chemical Properties:

  • Molecular Formula: C11H12ClNO3
  • Molecular Weight: 239.67 g/mol
  • CAS Number: 160313-42-8
  • Physical Appearance: White to light yellow solid
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Scientific Research Applications

This compound has been utilized in various scientific applications:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for nucleophilic substitution reactions, hydrolysis, and reduction processes, making it versatile in organic synthesis.

Biology

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. The compound can interact with specific proteins, blocking their activity and thereby affecting various biochemical pathways. For instance, it has been studied for its role in inhibiting certain cancer-related enzymes.

Industrial Applications

This compound is used in the production of specialty chemicals and materials. Its derivatives have shown promise in developing therapeutic agents, particularly those targeting hypertension and cancer treatment .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionChlorine atom replaced by nucleophilesVarious substituted products
HydrolysisEster group hydrolyzed to carboxylic acid4-[(3-chloropropanoyl)amino]benzoic acid
ReductionCarbonyl group reduced to alcoholMethyl 4-[(3-hydroxypropanoyl)amino]benzoate

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a specific enzyme linked to tumor growth. The compound was shown to bind at the active site, preventing substrate access and leading to reduced cell proliferation in vitro .

Case Study 2: Synthesis of Therapeutic Agents

Research highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer compounds. By modifying its structure through various chemical reactions, researchers developed derivatives that exhibited enhanced anti-tumor activity compared to existing treatments .

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the chloropropanoyl group.

    Methyl 4-[(3-bromopropanoyl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-[(3-chloropropanoyl)amino]phenylacetate: Similar structure but with an additional phenyl group.

Uniqueness

Methyl 4-[(3-chloropropanoyl)amino]benzoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloropropanoyl group allows for unique interactions with biological targets and chemical reagents .

Biological Activity

Methyl 4-[(3-chloropropanoyl)amino]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropropanoyl group attached to an amino benzoate structure. This configuration allows for diverse chemical reactivity, including:

  • Nucleophilic substitution : The chlorine atom can be replaced by various nucleophiles.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction : The carbonyl group can be reduced to form an alcohol.

These properties contribute to its potential interactions with biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby interfering with various biochemical pathways. Notably, it has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Biological Activity and Case Studies

  • EGFR Inhibition : A study highlighted the synthesis of new derivatives related to this compound, which exhibited significant inhibitory effects on EGFR tyrosine kinase activity. The derivatives were evaluated for their anti-proliferative properties against several cancer cell lines (A549, HepG2, HCT-116). Results indicated that these compounds induced cytotoxicity and activated apoptotic pathways through caspase activation .
  • Anticancer Properties : Further investigations into similar compounds have revealed that modifications in the benzoate structure can enhance anticancer activity. For instance, derivatives with additional functional groups have been shown to exhibit improved binding affinity to EGFR and increased cytotoxic effects in vitro .
  • Enzyme Inhibition Studies : this compound was also tested for its ability to inhibit other enzymes involved in metabolic pathways. These studies demonstrated varying degrees of inhibition depending on the structural modifications made to the base compound, suggesting a structure-activity relationship that could be exploited for drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-aminobenzoateLacks chloropropanoyl groupModerate enzyme inhibition
Methyl 4-[(3-bromopropanoyl)amino]benzoateBromine instead of chlorineSimilar activity profile
Methyl 4-[(3-chloropropanoyl)amino]phenylacetateAdditional phenyl groupEnhanced interaction with biological targets

This table illustrates that while structural similarities exist, the presence of specific functional groups significantly influences biological activity.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(3-chloropropanoyl)amino]benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential acylation and esterification. A starting material like methyl 4-aminobenzoate reacts with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography (using ethyl acetate/hexane systems) is recommended. Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios to avoid over-acylation. NMR (¹H and ¹³C) and IR spectroscopy are critical for verifying the amide and ester functional groups .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.8–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and chloropropanoyl chain (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.6).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for detecting unreacted starting materials .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding halogen bonding?

Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SIR97 (for phase solving) can elucidate the spatial arrangement of the chloropropanoyl group and its potential halogen-bonding interactions. Challenges include managing disorder in the chlorine atom due to its electron-rich nature. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H···O=C) and torsion angles between the benzene ring and chloropropanoyl chain should be analyzed to predict reactivity .

Q. How do pH and temperature affect the hydrolytic stability of the ester and amide bonds in this compound?

Answer:

  • Hydrolytic Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC, quantifying hydrolysis products (e.g., 4-aminobenzoic acid and 3-chloropropanoic acid).
  • Kinetic Analysis : Use pseudo-first-order kinetics to calculate rate constants. The ester group is more labile under alkaline conditions (pH > 10), while the amide bond degrades preferentially under strong acidic conditions (pH < 2) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chlorine atom’s σ-hole can be mapped for nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or THF) on reaction pathways. Transition-state modeling for Suzuki-Miyaura coupling (if aryl halide derivatives are synthesized) can optimize catalyst selection .

Q. How can impurities or byproducts from synthesis be identified and quantified?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 3-chloropropanoyl chloride or methyl 4-aminobenzoate) using high-resolution MS.
  • NMR Relaxation Experiments : ¹H-¹³C HSQC and HMBC correlate signals to confirm structural assignments of minor components.
  • Reference Standards : Compare retention times and spectra with commercially available impurities (e.g., methyl 4-aminobenzoate) .

Methodological Notes

  • Crystallography Software : Use SHELXL for refinement (supports twinned data) and WinGX for data visualization .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to vary solvents (e.g., dichloromethane vs. acetonitrile) and bases (e.g., DMAP vs. pyridine) .
  • Safety : Handle chlorinated intermediates in fume hoods; MSDS guidelines for methyl 4-(chlorocarbonyl)benzoate analogs recommend PPE for skin/eye protection .

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